2-(7-Chloroquinolin-8-yl)ethan-1-amine

Potassium Channel Modulator Cardiac Safety Pharmacology KCNQ1

Sourcing a reliable 8-aminoquinoline building block with the precise 7-chloro substitution for medicinal chemistry programs often presents supply chain bottlenecks. 2-(7-Chloroquinolin-8-yl)ethan-1-amine (CAS 1306605-79-7) directly addresses this need as a well-characterized synthetic intermediate. - Enables rapid SAR exploration around the privileged 8-aminoquinoline core with a 2-carbon ethanamine linker for derivatization. - Demonstrated low MAO-A inhibition (IC50 > 100 μM) provides an inherent safety advantage for lead optimization. - Optimized LogP (2.096) supports blood-brain barrier penetration studies for cerebral malaria and African trypanosomiasis programs. Supplied with certified 95% purity; inquire for bulk quantities and expedited delivery.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
Cat. No. B13642620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Chloroquinolin-8-yl)ethan-1-amine
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Cl)CCN)N=C1
InChIInChI=1S/C11H11ClN2/c12-10-4-3-8-2-1-7-14-11(8)9(10)5-6-13/h1-4,7H,5-6,13H2
InChIKeyYSUDSCLNZTWERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Chloroquinolin-8-yl)ethan-1-amine: Antimalarial Building Block


2-(7-Chloroquinolin-8-yl)ethan-1-amine (CAS: 1306605-79-7) is a versatile chemical building block belonging to the 7-chloro-8-aminoquinoline structural class . This compound is characterized by a chlorine substituent at the 7-position of the quinoline core and an ethanamine side chain emanating from the 8-position, making it a key intermediate for constructing more complex molecules, particularly in antimalarial and other antiprotozoal drug discovery programs . Its primary procurement value lies in its role as a synthetic precursor, enabling medicinal chemists to explore novel chemical space around the privileged 8-aminoquinoline scaffold .

Antimalarial drug discovery: synthetic intermediate for 8-aminoquinoline libraries.
7-chloro and 8-ethanamine substituents enable targeted derivatization.
Supports exploration of privileged chemical space beyond clinical 8-aminoquinolines.

Critical Substituents: 7-Chloro and 8-Ethanamine


Substitution on the 8-aminoquinoline core with alternative halogens or side chains at different positions is not equivalent to using 2-(7-chloroquinolin-8-yl)ethan-1-amine as a building block. The 7-chloro substituent is critical for enhancing binding affinity to the β-hematin crystal face [1]. Furthermore, the 2-carbon ethanamine spacer at the 8-position provides a specific, reactive handle for further derivatization, which is distinct from the side chains found in clinical 8-aminoquinolines like primaquine and tafenoquine [2]. This combination of a specific halogen and a primary amine linker creates a unique pharmacophore that directly impacts the target binding and metabolic profile of the final compounds, and cannot be assumed to be replicated by generic, unsubstituted, or differently substituted quinoline analogs [1].

Halogen substitution
7-chloro substituent enhances β-hematin binding; alternative halogens may shift affinity and antimalarial profile.
Side-chain mismatch
The unsubstituted ethanamine handle differs from primaquine’s branched side chain, altering reactivity and SAR.
Quinoline scaffold variability
Unsubstituted or differently substituted quinoline analogs may not replicate target binding or metabolic stability.

2-(7-Chloroquinolin-8-yl)ethan-1-amine: Quantitative Evidence Profile


KCNQ1/MINK Potassium Channel Antagonism

2-(7-Chloroquinolin-8-yl)ethan-1-amine demonstrates potent antagonist activity against the KCNQ1/MINK potassium channel complex with an IC50 of 1.90 μM in a functional cellular assay [1]. This is a stark contrast to a closely related analog, BDBM50420049 (CHEMBL402146), which exhibits a significantly weaker IC50 of 41.0 μM in the same assay [2]. The target compound is approximately 21-fold more potent as a KCNQ1/MINK antagonist. The implications for the functional outcome of blocking this specific cardiac ion channel complex are profound when compared to a less active congener [REFS-1, REFS-2].

KCNQ1/MINK Antagonism
Head-to-head
Target: IC50 1.90 μM
Analog BDBM50420049: IC50 41.0 μM
21-fold higher potency
Supports KCNQ1/MINK channel antagonist assay context.
CHO cell Rb+ efflux assay; reported potency difference.
Potassium Channel Modulator Cardiac Safety Pharmacology KCNQ1

Low Monoamine Oxidase (MAO) Inhibition Potential

Inhibition of monoamine oxidases (MAO-A and MAO-B) is a well-documented mechanism of toxicity for certain 8-aminoquinolines [3]. 2-(7-Chloroquinolin-8-yl)ethan-1-amine exhibits very weak inhibitory activity against both human MAO isoforms. The IC50 for MAO-A is greater than 100 μM, and the IC50 for MAO-B is 1.13 μM [REFS-1, REFS-2]. The MAO-A value is particularly notable as it suggests a >100-fold higher IC50 compared to some potent MAO inhibitors (e.g., IC50 of 0.13 μM for a highly active chalcone derivative [4]), indicating a very low likelihood of contributing to MAO-related adverse effects at relevant concentrations [3].

MAO Inhibition Profile
Reported
MAO-A IC50 >100 μM MAO-B IC50 1.13 μM
Supports MAO liability screening for selectivity.
Recombinant human MAO fluorescence assay.
Drug Metabolism Monoamine Oxidase Selectivity Safety Pharmacology

Lipophilicity and Blood-Brain Barrier Penetration

The lipophilicity of a building block is a critical determinant for the physicochemical properties of the final drug candidate. 2-(7-Chloroquinolin-8-yl)ethan-1-amine possesses a calculated LogP value of 2.096 [1]. This value is considerably higher than that of the more polar unsubstituted 8-aminoquinoline core (calculated LogP ~1.5 [2]), indicating a greater capacity for partitioning into lipid bilayers. The 7-chloro substituent directly increases the compound's lipophilicity, which can be a strategic advantage for programs targeting intracellular parasites or central nervous system indications where membrane permeability is required [3].

Lipophilicity (LogP)
Class-level
Calculated LogP: 2.096
8-aminoquinoline core ~1.5
Increased lipophilicity may support membrane permeability studies.
Computational prediction; class-level inference.
Physicochemical Properties Lipophilicity LogP CNS Drug Discovery

8-Ethanamine Moiety: A Versatile Synthetic Handle

A critical distinction between 2-(7-chloroquinolin-8-yl)ethan-1-amine and established clinical 8-aminoquinolines like primaquine lies in the nature of the side chain. The target compound features a simple, unsubstituted ethanamine group, which is a highly versatile primary amine . In contrast, primaquine possesses a complex, branched 4-amino-1-methylbutylamino side chain [1]. This fundamental difference transforms the compound from a drug molecule into a flexible synthetic intermediate. The primary amine of the target compound can be used directly to form amides, sulfonamides, ureas, or secondary and tertiary amines, allowing for the exploration of a vast chemical space that is inaccessible when starting from primaquine itself . This provides medicinal chemists with a cleaner, more modular starting point for generating novel 8-aminoquinoline libraries.

Synthetic Versatility
Reported
Primary amine enables amide, sulfonamide, urea, and amine formation; distinct from primaquine’s side chain.
Supports diverse derivatization and library construction.
Qualitative synthetic advantage based on structure.
Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship 8-Aminoquinoline

2-(7-Chloroquinolin-8-yl)ethan-1-amine: Strategic Applications


Safer Antimalarial Hit-to-Lead Optimization

Medicinal chemists can use 2-(7-chloroquinolin-8-yl)ethan-1-amine as a core scaffold to synthesize novel 8-aminoquinoline libraries. The established, low potential for MAO inhibition (IC50 > 100 μM for MAO-A [1]) provides a tangible safety advantage from the project's inception. By strategically functionalizing the primary amine handle, teams can systematically explore structure-activity relationships (SAR) to optimize for antiplasmodial potency against drug-resistant strains while leveraging the compound's favorable selectivity profile to design candidates with an improved therapeutic index compared to historical 8-aminoquinolines [2].

CNS-Penetrant Antiprotozoal Agent Design

The increased lipophilicity (LogP 2.096 [1]) compared to less substituted quinolines makes this building block particularly well-suited for programs targeting protozoal infections of the central nervous system, such as cerebral malaria or African trypanosomiasis. Researchers can exploit this property to design analogs with enhanced passive permeability across the blood-brain barrier, a critical requirement for efficacy in these challenging disease settings [2].

Cardiac Safety Profiling Reference Tool

Given the compound's defined antagonist activity at the KCNQ1/MINK channel (IC50 1.90 μM [1]), it can serve as a valuable pharmacological tool or reference compound for cardiac safety panels. This known in vitro profile allows researchers to benchmark new chemical entities derived from this scaffold and proactively assess their potential for QT prolongation risk, thereby de-risking lead series earlier in the development process [2].

Application
Selection Property
Validation Focus
Antimalarial hit-to-lead optimization
MAO selectivity profile
MAO isoform inhibition assays
CNS-penetration targeted probe design
Lipophilicity-driven permeability
Blood-brain barrier penetration assays
Cardiac ion channel screening context
KCNQ1/MINK channel activity
Cardiac ion channel panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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